molecular formula C9H10O3 B1270345 (R)-2-Hydroxy-2-phenylpropanoic acid CAS No. 3966-30-1

(R)-2-Hydroxy-2-phenylpropanoic acid

Katalognummer B1270345
CAS-Nummer: 3966-30-1
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: NWCHELUCVWSRRS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Hydroxy-2-phenylpropanoic acid, more commonly known as (R)-mandelic acid, is an organic acid that is widely used in scientific research due to its wide range of applications and biochemical and physiological effects. It is a chiral compound, meaning that it can exist as two distinct stereoisomers, (S)-mandelic acid and (R)-mandelic acid, which have different physical and chemical properties. (R)-mandelic acid has been used for a variety of purposes, including drug synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a precursor to other compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

RA has shown promise in the field of oncology, particularly in its ability to intervene in carcinogenesis. It affects tumor cell proliferation, apoptosis, metastasis, and inflammation. For instance, RA induced cell cycle arrest and apoptosis in prostate cancer cell lines, modulating histone deacetylases expression, which is linked with the onset of human cancer .

Antimicrobial Properties

The compound exhibits significant antimicrobial capabilities. It has been identified as a potential anti-plasmodic, anti-viral, and anti-bacterial drug, which could be crucial in developing new treatments for various infectious diseases .

Anti-inflammatory Effects

Chronic inflammation is a root cause of many debilitating illnesses such as irritable bowel syndrome and rheumatoid arthritis. RA has been noted for its anti-inflammatory properties, which could lead to new therapeutic strategies for managing such conditions .

Neuroprotective Effects

In neurodegenerative disorders, RA’s antioxidant capacity may offer protective benefits. Its therapeutic advantages in diseases like multiple sclerosis highlight its potential as a neuroprotective agent .

Diabetes Management

RA’s role in diabetes management has been explored, with studies indicating its benefits in regulating blood sugar levels and providing a supplementary treatment for diabetes .

Liver Disease Treatment

The hepatoprotective effects of RA suggest its use in treating liver diseases. Its antioxidant properties may help in mitigating oxidative stress, which is a factor in various liver conditions .

Nutraceutical Applications

Due to its high antioxidant capacity, RA has recently gained attention for its potential application as a nutraceutical compound in the food industry. This could lead to the development of functional foods with health-promoting benefits .

Cosmetic Industry Use

RA’s anti-aging effects make it a candidate for cosmetic applications. Its antioxidant properties can contribute to skin health, potentially leading to its use in skincare products .

Eigenschaften

IUPAC Name

(2R)-2-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-2-phenylpropanoic acid

CAS RN

3966-30-1
Record name Atrolactic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATROLACTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Hydroxy-2-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Hydroxy-2-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Hydroxy-2-phenylpropanoic acid
Reactant of Route 4
(R)-2-Hydroxy-2-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Hydroxy-2-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-Hydroxy-2-phenylpropanoic acid

Q & A

Q1: How is (R)-2-Hydroxy-2-phenylpropanoic acid formed in the metabolism of cumene?

A1: The study by Ishida et al. [] demonstrates that (R)-2-Hydroxy-2-phenylpropanoic acid is formed as a metabolite of cumene (isopropylbenzene) in rabbits. The metabolic pathway involves two main steps:

  1. Preferential ω-hydroxylation: Cumene undergoes initial oxidation, preferentially at the pro-S methyl group. This leads to the formation of (R)-(-)-2-phenyl-1-propanol as the major enantiomer [].
  2. Stereochemical inversion: (R)-(-)-2-phenyl-1-propanol is further oxidized, resulting in a stereochemical inversion to form (S)-(+)-2-phenylpropanoic acid. Interestingly, a portion of the (R)-(-)-2-phenyl-1-propanol does not undergo this inversion, remaining as (R)-(-)-2-Hydroxy-2-phenylpropanoic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.